

Minimizing side reactions during 2-Hydroxyacridine functionalization

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Compound of Interest

Compound Name: 2-Hydroxyacridine

CAS No.: 22817-17-0

Cat. No.: B8658380

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Technical Support Center: Functionalization of 2-Hydroxyacridine

Welcome to the technical support center for **2-hydroxyacridine** functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile scaffold. Here, we address common experimental challenges, explain the underlying chemical principles, and provide field-proven troubleshooting protocols to help you minimize side reactions and maximize the yield of your target molecule.

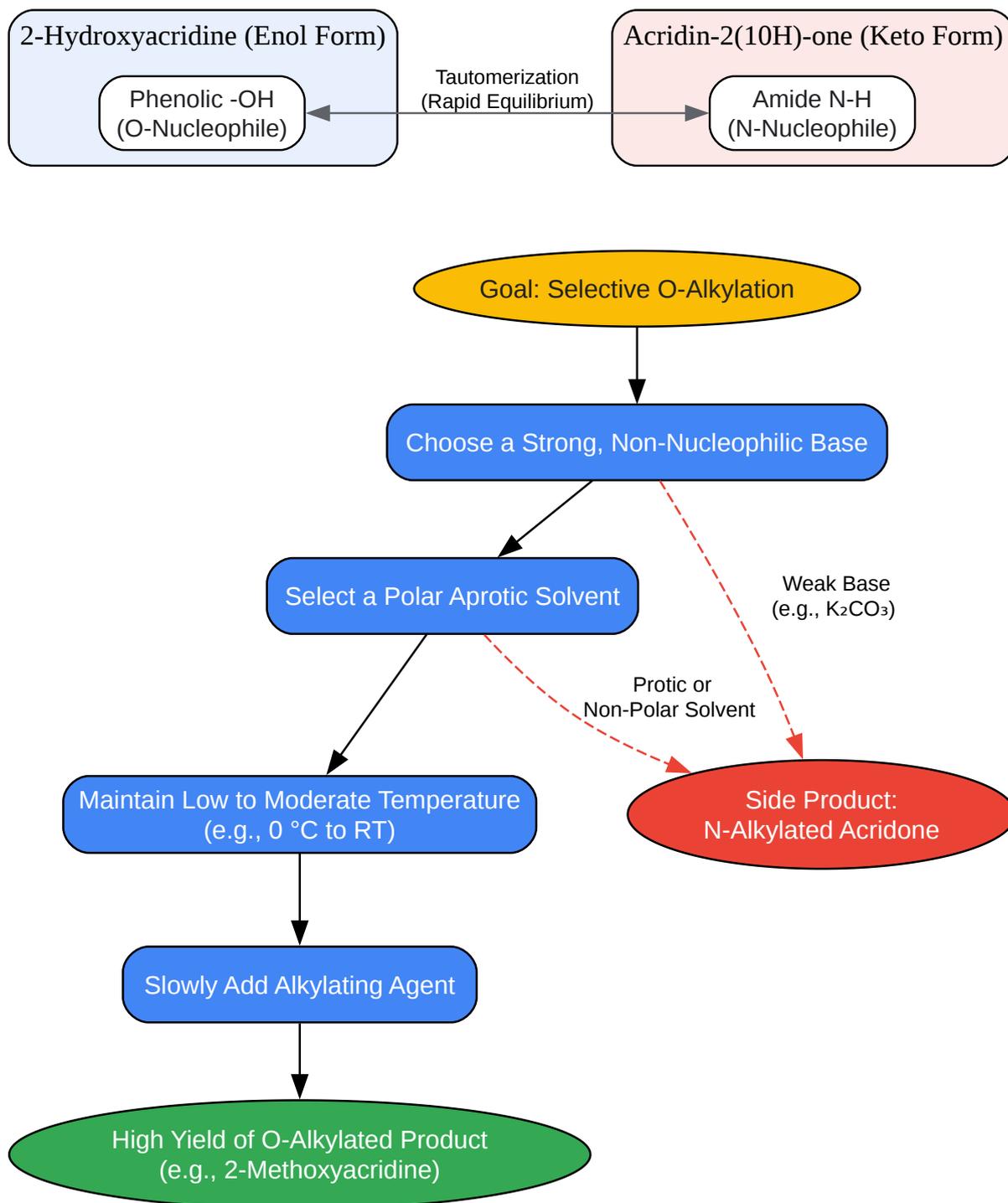
Section 1: Core Concepts & Foundational Chemistry

Before troubleshooting specific reactions, it is crucial to understand the inherent chemical properties of **2-hydroxyacridine** that govern its reactivity.

FAQ 1.1: What makes 2-hydroxyacridine challenging to functionalize selectively?

The primary challenge arises from the existence of two rapidly interconverting constitutional isomers, known as tautomers: the enol form (**2-hydroxyacridine**) and the keto form (acridin-2(10H)-one).^{[1][2]} This equilibrium means the molecule possesses two distinct nucleophilic sites: the oxygen of the hydroxyl group and the nitrogen of the acridine ring.^[3] Different

reaction conditions can favor one tautomer over the other, leading to mixtures of N- and O-substituted products, which are often the primary source of side reactions.[1][4][5]



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